molecular formula C10H21N3O2 B13521217 Methyl 2-amino-4-(4-methylpiperazin-1-yl)butanoate

Methyl 2-amino-4-(4-methylpiperazin-1-yl)butanoate

Cat. No.: B13521217
M. Wt: 215.29 g/mol
InChI Key: MBDFQJHUGJMCAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-amino-4-(4-methylpiperazin-1-yl)butanoate is a chemical compound with the molecular formula C10H21N3O2. It is known for its versatile applications in scientific research, particularly in the fields of pharmaceuticals and organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-4-(4-methylpiperazin-1-yl)butanoate typically involves the reaction of 4-methylpiperazine with a suitable ester precursor under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, and an organic solvent, such as methanol. The reaction mixture is then heated to reflux, and the product is isolated by filtration and purification techniques .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-4-(4-methylpiperazin-1-yl)butanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-amino-4-(4-methylpiperazin-1-yl)butanoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-amino-4-(4-methylpiperazin-1-yl)butanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, depending on the specific target and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-amino-4-(4-methylpiperazin-1-yl)butanoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its versatility in various chemical reactions and applications in scientific research further distinguishes it from similar compounds .

Properties

Molecular Formula

C10H21N3O2

Molecular Weight

215.29 g/mol

IUPAC Name

methyl 2-amino-4-(4-methylpiperazin-1-yl)butanoate

InChI

InChI=1S/C10H21N3O2/c1-12-5-7-13(8-6-12)4-3-9(11)10(14)15-2/h9H,3-8,11H2,1-2H3

InChI Key

MBDFQJHUGJMCAN-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)CCC(C(=O)OC)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.